molecular formula C10H12O2 B018722 4'-Methoxypropiophenone-methyl-d3 CAS No. 89717-81-7

4'-Methoxypropiophenone-methyl-d3

Cat. No.: B018722
CAS No.: 89717-81-7
M. Wt: 167.22 g/mol
InChI Key: ZJVAWPKTWVFKHG-FIBGUPNXSA-N
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Preparation Methods

The synthesis of 4’-Methoxypropiophenone-methyl-d3 involves several steps. One common method includes the reaction of 4’-methoxypropiophenone with deuterated methyl iodide in the presence of a base . The reaction typically occurs under anhydrous conditions to prevent the exchange of deuterium with hydrogen. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Properties

IUPAC Name

3,3,3-trideuterio-1-(4-methoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-3-10(11)8-4-6-9(12-2)7-5-8/h4-7H,3H2,1-2H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJVAWPKTWVFKHG-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])CC(=O)C1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50492153
Record name 1-(4-Methoxyphenyl)(3,3,3-~2~H_3_)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50492153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89717-81-7
Record name 1-(4-Methoxyphenyl)(3,3,3-~2~H_3_)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50492153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 4′-hydroxypropiophenone (1.0 g, 6.67 mmol) in acetonitrile (50.0 mL) was added potassium carbonate (7.17 g, 66.7 mmol) and the mixture heated to reflux for 90 min. After this time the reaction mixture was allowed to cool to room temperature and dimethyl sulphate (1.05 mL, 11.1 mmol) was added and the reaction mixture was heated to reflux for a further 19 h. After cooling the acetonitrile was evaporated under reduced pressure and the residue taken up in water and extracted with dichloromethane. The dichloromethane extract was dried (MgSO4) and evaporated under reduced pressure to give 4′-methoxypropiophenone as a yellow oil, (970 mg, 89%) 1H nmr (d6-DMSO, 300 MHz) 1.06, t (7.2 Hz), CH3; 2.95, q (7.2 Hz), CH2; 3.83, s, OMe; 7.02, d (6.9 Hz), H3′,5′; 7.93, d (6.9 Hz), H2′,6′. ESI (+ve) MS m/z 165 (M+H, 100%).
Quantity
1 g
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reactant
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7.17 g
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50 mL
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1.05 mL
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

A procedure similar to step 2 of Example 47 was used. Propionyl chloride prepared in the step 1 and methylphenyl ether were used as starting materials, allowed to react in dichloromethane with AlCl3 as catalyst, stirred at −5° C. to −10° C. for 30 minutes and then at room temperature for 1 hour, a crude product was obtained, purified under a reduced pressure by silica gel column chromatography eluted with petroleum ether and ethyl acetate at a ratio of 25:1 (V:V) to obtain a product of colorless liquid in a yield of 71.8%, 1H-NMR (CDCl3, 400 MHz) δ: 1.22 (3H, t, J=7.00 Hz, CH2CH3), 2.96 (2H, q, J=7.00 Hz, CH2CH3), 3.87 (3H, s, OCH3), 6.93 (2H, d, J=8.72 Hz, ArH), 7.95 (2H, d, J=8.72 Hz, ArH); ESI-MS: 187.2 (M+Na, 20), 165.2 (M+1, 100).
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0 (± 1) mol
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Yield
71.8%

Synthesis routes and methods III

Procedure details

525 ml of 1,2-dichloroethane and 209 g of aluminium chloride are added to a round flask which is fitted with a stirrer, thermometer, condenser and dropping funnel. The mixture is cooled to 0° C. and 127 g of propionic acid chloride are allowed to drop in at 0°-5° C. within 75 minutes. After the addition, the temperature is allowed to rise to 18° C. and then 141.6 g of anisole are added within 2 hours and at 20° C. The mixture is left to stand for 12 hours and then the product is poured into a mixture of 800 g of ice, 130 ml of water and 130 ml of concentrated hydrochloric acid. The aqueous phase is separated and extracted with two 250 ml portions of 1,2-dichloroethane. The combined organic phases are washed with three 200 ml portions of 2% sodium hydroxide and with 250 ml of water. The solvent is removed by evaporation under a vacuum and the residue (198 g) is distilled over a 25 cm column. There are obtained 143 g of p-methoxy-propiophenone (yield: 66.4% of theory). B.p.=90° C./0.4 mmHg; melting point 26° C.; nD20 =1.5451; d420 =0.9645.
Quantity
127 g
Type
reactant
Reaction Step One
Quantity
141.6 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
800 g
Type
reactant
Reaction Step Three
Quantity
130 mL
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reactant
Reaction Step Three
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Quantity
130 mL
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solvent
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209 g
Type
reactant
Reaction Step Four
Quantity
525 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

While 49.3 g (370 mmol) of aluminium chloride were added to 200 ml of dichloromethane and stirred, 40 g (370 mmol) of anisole were slowly added in droplets at 5° C. Subsequently, 32 ml (370 mmol) of propionyl chloride were slowly added in droplets for 30 min, and stirring was further continued at room temperature for 2 hr. After the reaction was completed, the resultant reaction mixture was diluted with dichloromethane, and then washed with a saturated aqueous solution of sodium bicarbonate and water at 5° C. The organic layer was dried over anhydrous magnesium sulfate and then concentrated under reduced pressure. Organic residue was purified with column-chromatography in which the mixture of ethyl acetate and n-hexane (1:10) were used as a eluent, thus obtaining 59.5 g (yield: 98%) of a title compound (7).
Quantity
49.3 g
Type
reactant
Reaction Step One
Quantity
200 mL
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solvent
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step Two
Quantity
32 mL
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reactant
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0 (± 1) mol
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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